molecular formula C10H8ClNO3 B11883789 5-Chloro-7-methoxy-4-methylindoline-2,3-dione CAS No. 89735-63-7

5-Chloro-7-methoxy-4-methylindoline-2,3-dione

Cat. No.: B11883789
CAS No.: 89735-63-7
M. Wt: 225.63 g/mol
InChI Key: WROYNBDJGPORTE-UHFFFAOYSA-N
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Description

5-Chloro-7-methoxy-4-methylindoline-2,3-dione is a heterocyclic compound belonging to the indole family Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-7-methoxy-4-methylindoline-2,3-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst .

Industrial Production Methods: Industrial production of indole derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles is becoming more prevalent to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-7-methoxy-4-methylindoline-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding reduced forms.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the indole ring .

Mechanism of Action

The mechanism of action of 5-Chloro-7-methoxy-4-methylindoline-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Uniqueness: 5-Chloro-7-methoxy-4-methylindoline-2,3-dione is unique due to the presence of all three substituents (chloro, methoxy, and methyl) on the indole ring. This combination of substituents can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

CAS No.

89735-63-7

Molecular Formula

C10H8ClNO3

Molecular Weight

225.63 g/mol

IUPAC Name

5-chloro-7-methoxy-4-methyl-1H-indole-2,3-dione

InChI

InChI=1S/C10H8ClNO3/c1-4-5(11)3-6(15-2)8-7(4)9(13)10(14)12-8/h3H,1-2H3,(H,12,13,14)

InChI Key

WROYNBDJGPORTE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C2=C1C(=O)C(=O)N2)OC)Cl

Origin of Product

United States

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